molecular formula C34H31ClN8O5S B606976 dBET57 CAS No. 1883863-52-2

dBET57

Cat. No. B606976
M. Wt: 699.18
InChI Key: CZRLOIDJCMKJHE-UXMRNZNESA-N
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Description

DBET57 is a potent and selective degrader of BRD4BD1 based on the PROTAC (Proteolysis Targeting Chimera) technology . It mediates recruitment to the CRL4 Cereblon E3 ubiquitin ligase, with a DC50/5h of 500 nM for BRD4BD1, and is inactive on BRD4 BD2 .


Synthesis Analysis

The synthesis of dBET57 involves the use of PROTAC technology . This technology allows dBET57 to target BRD4 for ubiquitination, disrupting the proliferation ability of certain cells .


Molecular Structure Analysis

The molecular structure of dBET57 is C34H31ClN8O5S . It is a heterobifunctional small molecule based on PROTAC technology .


Chemical Reactions Analysis

DBET57 recruits the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions .


Physical And Chemical Properties Analysis

The molecular weight of dBET57 is 699.18 . The chemical formula is C34H31ClN8O5S .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Biology and Therapeutics .

Summary of the Application

dBET57 is a potent small-molecule PROTAC-based Brd4-specific degrader . It recruits the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions . This interaction is crucial as BET proteins are linked to cancer progression due to their interaction with numerous cellular proteins including chromatin-modifying factors, transcription factors, and histone modification enzymes .

Application in Neuroblastoma Treatment

Specific Scientific Field

This application falls under the field of Pediatric Oncology .

Summary of the Application

dBET57 is a novel and potent heterobifunctional small molecule degrader based on PROTAC technology . It has been found to have a strong antiproliferation function in xenograft tumor models in vivo .

Methods of Application or Experimental Procedures

In this study, dBET57 was found to target BRD4 ubiquitination and disrupt the proliferation ability of Neuroblastoma (NB) cells . It can also induce apoptosis, cell cycle arrest, and decrease migration .

Results or Outcomes

dBET57 targets the BET protein family and the MYCN protein family by associating with CRBN and destroys the SE landscape of NB cells . It was found that dBET57 can target BRD4 ubiquitination and disrupt the proliferation ability of NB cells . At the same time, dBET57 can also induce apoptosis, cell cycle arrest, and decrease migration . Furthermore, dBET57 also has a strong antiproliferation function in xenograft tumor models in vivo .

Application in Designing BET Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacognosy .

Summary of the Application

dBET57 is a potent small-molecule PROTAC-based Brd4-specific degrader . It has been used in the design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors .

Methods of Application or Experimental Procedures

The design of these inhibitors involves recruiting the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions .

Application in Osteosarcoma Treatment

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

dBET57 has been found to have a strong antiproliferation function in osteosarcoma .

Methods of Application or Experimental Procedures

In this study, dBET57 was found to target BRD4 ubiquitination and disrupt the proliferation ability of osteosarcoma cells .

Results or Outcomes

The study suggests that the application of novel BET PROTACs like dBET57 in combination with chemotherapeutics could represent a new therapeutic option to improve the therapy of osteosarcomas .

Application in Designing BET Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacognosy .

Summary of the Application

dBET57 is a potent small-molecule PROTAC-based Brd4-specific degrader . It has been used in the design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors .

Methods of Application or Experimental Procedures

The design of these inhibitors involves recruiting the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions .

Application in Osteosarcoma Treatment

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

dBET57 has been found to have a strong antiproliferation function in osteosarcoma .

Methods of Application or Experimental Procedures

In this study, dBET57 was found to target BRD4 ubiquitination and disrupt the proliferation ability of osteosarcoma cells .

Results or Outcomes

The study suggests that the application of novel BET PROTACs like dBET57 in combination with chemotherapeutics could represent a new therapeutic option to improve the therapy of osteosarcomas .

Safety And Hazards

DBET57 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Research on dBET57 has shown that it can have a strong antiproliferation function in xenograft tumor models in vivo . It has been suggested that dBET57 may be an effective new therapeutic drug for the treatment of certain conditions .

properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRLOIDJCMKJHE-UXMRNZNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31ClN8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide

Citations

For This Compound
52
Citations
SQ Jia, R Zhuo, ZM Zhang, Y Yang, YF Tao… - Journal of Immunology …, 2022 - hindawi.com
… effect of dBET57 in NB and its potential mechanism. In this study, we found that dBET57 can target … At the same time, dBET57 can also induce apoptosis, cell cycle arrest, and decrease …
Number of citations: 2 www.hindawi.com
LP Zhao, XN Rao, RR Zheng, CY Huang, RJ Kong… - Nano Letters, 2023 - ACS Publications
… degradation was observed after incubation with dBET57, SDNpro, or a mixture of Ce6 and dBET57 (Figure 3C). Moreover, dBET57-mediated BRD4 depletion significantly suppressed …
Number of citations: 1 pubs.acs.org
PH Gross, KJ Sheets, NA Warren, S Ghosh… - Biochemical and …, 2022 - Elsevier
… Interestingly, dBET57 increased the ubiquitination signal over the 0.1 μM–3.0 μM … dBET57 treatment resulted in BRD3 degradation at 1.0 μM, with a DC 50 of 1.0 μM and a D …
Number of citations: 3 www.sciencedirect.com
Z Hu, CM Crews - ChemBioChem, 2022 - Wiley Online Library
… In the same paper, it was also shown that dBET57, another PROTAC that only differs from dBET23 in linker length, led to differences in ternary complex conformations: dBET57 was …
RP Nowak, Y Xiong, N Kirmani… - Journal of Medicinal …, 2021 - ACS Publications
… Degrader dBET57 recruits BRD4 with a distinct binding mode and structural alignment of BRD4 BD1 L94V, indicating that L94V would place itself in close proximity to the CRBN Y355 (…
Number of citations: 9 pubs.acs.org
RP Nowak, SL DeAngelo, D Buckley, Z He… - Nature chemical …, 2018 - nature.com
… We also note that molecules with short linkers, such as dBET57, would not be able to dimerize … Next, we assessed bromodomain degradation for dBET57 to test whether any short linker …
Number of citations: 394 www.nature.com
A Vogelmann, D Robaa, W Sippl, M Jung - Current opinion in chemical …, 2020 - Elsevier
… Meanwhile, BRD4 and CRBN in complex with dBET57 (yellow sticks) are shown as magenta ribbon and salmon surface, respectively. Superposition was performed over CRBN-…
Number of citations: 45 www.sciencedirect.com
D García Jiménez, M Rossi Sebastiano… - Journal of Medicinal …, 2022 - ACS Publications
Solubility optimization is a crucial step to obtaining oral PROTACs. Here we measured the thermodynamic solubilities (log S) of 21 commercial PROTACs. Next, we measured BRlogD …
Number of citations: 28 pubs.acs.org
M Schapira, MF Calabrese, AN Bullock… - Nature reviews Drug …, 2019 - nature.com
… The resolution of the BRD4–dBET57–CRBN structure was not sufficient to properly model the PROTAC dBET57, which is symbolized with a green oval. d | A glycine-containing beta-…
Number of citations: 534 www.nature.com
A Hanzl, R Casement, H Imrichova, SJ Hughes… - Nature chemical …, 2023 - nature.com
… e, Dose-resolved, normalized viability after 3 day treatment with dBET57 in RKO CRBN −/− cells with over-expression of CRBN WT and CRBN H397D . Mean ± sem; n = 3 independent …
Number of citations: 23 www.nature.com

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